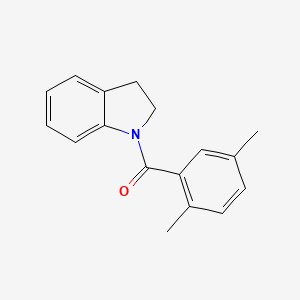

1-(2,5-dimethylbenzoyl)indoline

Descripción

Propiedades

IUPAC Name |

2,3-dihydroindol-1-yl-(2,5-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-12-7-8-13(2)15(11-12)17(19)18-10-9-14-5-3-4-6-16(14)18/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIPYBJFGBLVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-(2,5-dimethylbenzoyl)indoline with structurally related indoline derivatives:

*Note: Molecular weights calculated based on structural formulas.

Key Observations:

- Steric and Electronic Effects : The 2,5-dimethylbenzoyl group in the target compound introduces greater steric hindrance compared to simpler methyl-substituted indolines (e.g., 2-methylindoline), which may reduce reactivity in nucleophilic substitutions but enhance stability .

- Melting Points : Spiro-indoline derivatives (e.g., 4a–4k) exhibit high melting points (242–361°C) due to rigid, fused-ring systems, suggesting that 1-(2,5-dimethylbenzoyl)indoline, with a less rigid structure, may have a lower melting point .

- Functional Group Influence : The benzoyl group in the target compound contrasts with the carboxylic acid group in 1-(2,5-dimethylbenzyl)-1H-indole-3-carboxylic acid, likely reducing acidity and altering solubility in polar solvents .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,5-dimethylbenzoyl)indoline and its derivatives?

A green synthesis approach using [NMP]H₂PO₄ as a solvent in a water-ethanol mixture (80°C) yields spiro-indoline derivatives with up to 92% efficiency. Post-synthesis, purification involves TLC monitoring, filtration, and recrystallization in ethanol. Structural validation requires ¹H/¹³C NMR, IR, and MS .

Q. How should researchers characterize the purity and structural identity of 1-(2,5-dimethylbenzoyl)indoline?

Use multi-technique validation:

- ¹H/¹³C NMR for molecular framework confirmation.

- IR spectroscopy to identify carbonyl (C=O) and aromatic stretches.

- Mass spectrometry for molecular weight verification. Cross-referencing data from these methods minimizes mischaracterization risks .

Q. What experimental parameters influence the stability and solubility of 1-(2,5-dimethylbenzoyl)indoline derivatives?

Stability is pH- and temperature-dependent. Solubility can be tested in solvents like DMSO, ethanol, or aqueous buffers. Accelerated stability studies under varying conditions (e.g., 40°C/75% RH) are recommended for pharmaceutical applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of 1-(2,5-dimethylbenzoyl)indoline derivatives?

- Temperature : Kinetic studies at 60–100°C identify optimal thermal conditions.

- Solvent ratios : Adjusting water-ethanol ratios improves solubility and reaction efficiency.

- Catalyst loading : Incremental testing of [NMP]H₂PO₄ concentrations (e.g., 5–20 mol%) balances cost and yield .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Cross-validation : Compare NMR peak assignments with computational predictions (e.g., DFT calculations).

- Isotopic labeling : Use deuterated analogs to clarify ambiguous proton environments.

- Supplementary techniques : X-ray crystallography or 2D NMR (COSY, HSQC) resolves complex stereochemistry .

Q. How do substituent modifications on the indoline core affect biological activity?

- Electron-withdrawing groups (e.g., -Br at position 5) may enhance receptor binding via hydrophobic interactions.

- Steric effects : Bulky substituents (e.g., 3',7'-dimethyl groups) can reduce enzymatic degradation.

- Activity assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence-based inhibition assays .

Q. What mechanistic insights explain the reactivity of 1-(2,5-dimethylbenzoyl)indoline in substitution reactions?

- Nucleophilic aromatic substitution : The electron-deficient benzoyl group directs attack to specific positions.

- Reagent selection : Use NaH/DMF for deprotonation or LiAlH₄ for carbonyl reductions.

- Kinetic profiling : Monitor reaction progress via HPLC to identify intermediates and rate-limiting steps .

Methodological Guidance

Q. How to design a robust biological screening protocol for 1-(2,5-dimethylbenzoyl)indoline derivatives?

- In vitro assays : Prioritize enzyme inhibition (e.g., cyclooxygenase) or cytotoxicity (MTT assay on cancer cell lines).

- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values.

- Control compounds : Include reference inhibitors (e.g., aspirin for COX) to validate assay sensitivity .

Q. What analytical approaches quantify trace impurities in synthesized 1-(2,5-dimethylbenzoyl)indoline batches?

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (detection at 254 nm).

- LC-MS/MS : Identify impurities via fragmentation patterns.

- Limit tests : Follow ICH guidelines for residual solvents (e.g., ethanol ≤ 5000 ppm) .

Data Interpretation and Troubleshooting

Q. How to address low yields in multi-step syntheses of 1-(2,5-dimethylbenzoyl)indoline derivatives?

- Intermediate isolation : Purify each step via column chromatography to avoid side reactions.

- Catalyst screening : Test alternatives like Pd/C for hydrogenation or TEMPO for oxidations.

- Scale-up adjustments : Optimize stirring rates and heating uniformity for reproducibility .

Q. Why might NMR spectra show unexpected splitting patterns in 1-(2,5-dimethylbenzoyl)indoline analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.